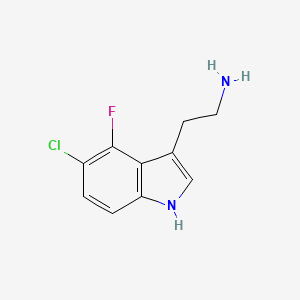![molecular formula C11H17N5O3 B2400358 [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 2109486-89-5](/img/structure/B2400358.png)
[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid: is a synthetic organic compound that features a cyclohexyl ring substituted with an acetylamino group and a tetrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the acetylamino group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the tetrazolyl group: This can be accomplished through cycloaddition reactions involving azides and nitriles under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the tetrazolyl group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the cyclohexyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases. Industry : It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazolyl group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and specificity. The cyclohexyl ring provides structural stability and influences the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
[4-(amino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid: Similar structure but with an amino group instead of an acetylamino group.
[4-(acetylamino)-1-(1H-1,2,4-triazol-1-yl)cyclohexyl]acetic acid: Similar structure but with a triazolyl group instead of a tetrazolyl group.
Uniqueness:
- The presence of both the acetylamino and tetrazolyl groups in [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid provides a unique combination of functional groups that can interact with a wide range of molecular targets. This makes the compound particularly versatile in various applications, from medicinal chemistry to materials science.
Propriétés
IUPAC Name |
2-[4-acetamido-1-(tetrazol-1-yl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-8(17)13-9-2-4-11(5-3-9,6-10(18)19)16-7-12-14-15-16/h7,9H,2-6H2,1H3,(H,13,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYUCFMYULEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)(CC(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)
![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)



![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)


![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)



